3-bromo-2-chloro-4-ethynylaniline
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Overview
Description
3-Bromo-2-chloro-4-ethynylaniline is an organic compound with the molecular formula C8H5BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-4-ethynylaniline typically involves multi-step organic reactions. One common method is the halogenation of 4-ethynylaniline, where bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
3-Bromo-2-chloro-4-ethynylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to changes in their function. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but lacks the ethynyl group.
4-Bromo-2-chloroaniline: Similar structure but with different positions of the halogen atoms.
Bromochlorobenzene: Contains bromine and chlorine on a benzene ring but lacks the amino and ethynyl groups.
Uniqueness
3-Bromo-2-chloro-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other halogenated anilines and benzene derivatives.
Properties
CAS No. |
2803856-22-4 |
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Molecular Formula |
C8H5BrClN |
Molecular Weight |
230.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-ethynylaniline |
InChI |
InChI=1S/C8H5BrClN/c1-2-5-3-4-6(11)8(10)7(5)9/h1,3-4H,11H2 |
InChI Key |
LWJRVZQWHGMONC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)N)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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